(Rac)-Finerenone

描述

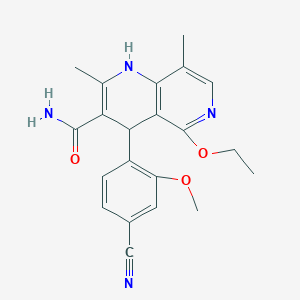

The exact mass of the compound 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHLEZXCOBLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035670 | |

| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050477-27-4 | |

| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Rac)-Finerenone and Renal Fibrosis: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the therapeutic landscape for chronic kidney disease (CKD), particularly in patients with type 2 diabetes. Its unique chemical structure and mechanism of action offer a targeted approach to mitigating renal fibrosis, a common pathological endpoint in the progression of CKD. This technical guide provides an in-depth exploration of the molecular mechanisms by which Finerenone exerts its anti-fibrotic effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Mineralocorticoid Receptor

The primary molecular target of Finerenone is the mineralocorticoid receptor (MR), a ligand-activated transcription factor that plays a crucial role in the pathogenesis of renal and cardiovascular diseases.[1] Overactivation of the MR by aldosterone leads to a cascade of downstream events that promote inflammation and fibrosis.[2][3]

Finerenone's mechanism of action can be delineated as follows:

-

Selective MR Antagonism: Finerenone is a potent and selective antagonist of the MR, with a reported IC50 of 18 nM.[4] Unlike steroidal MRAs such as spironolactone and eplerenone, Finerenone's non-steroidal structure results in a distinct binding mode to the MR. This leads to a unique conformational change in the receptor that effectively blocks the recruitment of transcriptional coactivators.[2][4]

-

Anti-inflammatory Effects: MR activation in immune cells contributes to inflammation within the kidney. Finerenone has been shown to reduce the infiltration of inflammatory cells, thereby mitigating the inflammatory milieu that drives fibrosis.[7][8]

-

Preservation of Renal Function: The culmination of these molecular events is the attenuation of renal fibrosis, leading to a reduction in albuminuria and a slowing of the decline in estimated glomerular filtration rate (eGFR), as demonstrated in large-scale clinical trials.[9][10][11]

Quantitative Data

The efficacy of Finerenone has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of Finerenone

| Parameter | Value | Model System | Reference |

| MR Binding Affinity (IC50) | 18 nM | Human MR | [4] |

| Reduction in Albuminuria | ~40% | Munich Wistar Frömter rats | [6] |

| Reduction in Renal PAI-1 mRNA | -28% (p=0.006) | Unilateral Ureteral Obstruction (UUO) in mice | [8] |

| Reduction in Renal NKD2 mRNA | -33% (p=0.008) | Unilateral Ureteral Obstruction (UUO) in mice | [8] |

Table 2: Clinical Efficacy of Finerenone (FIDELIO-DKD & FIGARO-DKD Trials)

| Outcome | Hazard Ratio (95% CI) | p-value | Trial | Reference |

| Composite Kidney Outcome¹ | 0.82 (0.73-0.93) | 0.001 | FIDELIO-DKD | [8] |

| Composite Cardiovascular Outcome² | 0.86 (0.75-0.99) | 0.03 | FIDELIO-DKD | [8] |

| Composite Cardiovascular Outcome² | 0.87 (0.76-0.98) | 0.03 | FIGARO-DKD | [12] |

| Composite Kidney Outcome¹ | 0.87 (0.76-1.01) | 0.069 | FIGARO-DKD | [12] |

| Pooled Kidney Outcomes (FIDELITY analysis)³ | 0.77 (0.67-0.88) | 0.0002 | FIDELIO & FIGARO | [13] |

| Pooled Cardiovascular Outcomes (FIDELITY analysis)² | 0.86 (0.78-0.95) | 0.0018 | FIDELIO & FIGARO | [13] |

¹Composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or death from renal causes. ²Composite of death from cardiovascular causes, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure. ³Composite of kidney failure, a sustained ≥57% decrease in eGFR from baseline, or renal death.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Finerenone in Renal Fibrosis

Caption: Finerenone's mechanism of action in preventing renal fibrosis.

Experimental Workflow for Preclinical Evaluation of Anti-fibrotic Agents

Caption: A typical experimental workflow for evaluating anti-fibrotic drugs.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of Finerenone and renal fibrosis. Researchers should optimize these protocols for their specific experimental conditions.

Masson's Trichrome Staining for Renal Fibrosis

This staining method is used to visualize collagen fibers in tissue sections, which appear blue, while cell nuclei are stained black and cytoplasm red.[14][15][16][17][18]

Materials:

-

Paraffin-embedded kidney sections (4-5 µm)

-

Bouin's solution (optional, for post-fixation)

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic-phosphotungstic acid solution

-

Aniline blue solution

-

1% Acetic acid solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by 100% ethanol (2x, 3 min each), 95% ethanol (3 min), and 70% ethanol (3 min). Rinse in distilled water.

-

Mordanting (optional but recommended): Incubate slides in Bouin's solution at 56°C for 1 hour. Wash in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.

-

Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin for 10-15 minutes. Rinse in distilled water.

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.

-

Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.

-

Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes. Dehydrate quickly through 95% and 100% ethanol.

-

Clearing and Mounting: Clear in xylene and mount with a permanent mounting medium.

Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)

IHC is used to detect the presence and location of specific proteins in tissue sections. α-SMA is a marker for myofibroblasts, which are key cells in the fibrotic process.[19][20][21][22]

Materials:

-

Paraffin-embedded kidney sections

-

Xylene and ethanol series for deparaffinization

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidases

-

Blocking buffer (e.g., 10% normal goat serum)

-

Primary antibody (anti-α-SMA)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: As described in the Masson's Trichrome protocol.

-

Antigen Retrieval: Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 10-20 minutes. Cool for 20 minutes.

-

Peroxidase Blocking: Incubate in 3% hydrogen peroxide for 10 minutes. Rinse with PBS.

-

Blocking: Incubate with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash with PBS. Incubate with biotinylated secondary antibody for 30-60 minutes. Wash. Incubate with streptavidin-HRP for 30 minutes. Wash.

-

Chromogen Development: Apply DAB substrate and incubate until the desired brown color develops. Wash with distilled water.

-

Counterstaining: Stain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.

-

Dehydration, Clearing, and Mounting: Dehydrate through an ethanol series, clear in xylene, and mount.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA levels of specific genes, such as those encoding for pro-fibrotic and pro-inflammatory molecules.[23][24][25][26][27]

Materials:

-

Kidney tissue samples

-

TRIzol reagent or other RNA extraction kit

-

Reverse transcription kit for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Homogenize kidney tissue in TRIzol and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Analyze the amplification data. Use the 2-ΔΔCt method to calculate the relative expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the levels of specific proteins in a tissue lysate.[28][29][30][31]

Materials:

-

Kidney tissue samples

-

RIPA buffer or other lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-collagen I)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Homogenize kidney tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

This compound is a promising therapeutic agent for patients with CKD, particularly those with type 2 diabetes. Its targeted mechanism of action, centered on the selective antagonism of the mineralocorticoid receptor, effectively disrupts the pro-inflammatory and pro-fibrotic signaling cascades that drive renal fibrosis. The robust preclinical and clinical data, coupled with a well-understood mechanism of action, position Finerenone as a valuable tool in the armamentarium against the progression of chronic kidney disease. This technical guide provides a comprehensive overview for researchers and drug development professionals to further explore and build upon the understanding of Finerenone's role in renal protection.

References

- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Evaluation Of New Antifibrotics In IPF Rodent Models [outsourcedpharma.com]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Efficacy and Safety of Finerenone in Chronic Kidney Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [frontiersin.org]

- 11. Finerenone Versus Placebo on Renal Outcomes in Patients with Chronic Kidney Disease and Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kidney outcomes with finerenone: an analysis from the FIGARO-DKD study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardiovascular and kidney outcomes with finerenone in patients with type 2 diabetes and chronic kidney disease: the FIDELITY pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Renal Masson Trichrome Staining Protocol - IHC WORLD [ihcworld.com]

- 15. mmpc.org [mmpc.org]

- 16. 4.3. Masson’s Trichrome Staining Method [bio-protocol.org]

- 17. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. biogenex.com [biogenex.com]

- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 20. protocols.io [protocols.io]

- 21. IHC-P protocols | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. 2.6. Quantitative Real-Time PCR (qRT-PCR) Analysis of the Kidney [bio-protocol.org]

- 24. Quantitative gene expression analysis in renal biopsies: a novel protocol for a high-throughput multicenter application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. clyte.tech [clyte.tech]

- 26. stackscientific.nd.edu [stackscientific.nd.edu]

- 27. 定量PCRの基礎 [sigmaaldrich.com]

- 28. everestbiotech.com [everestbiotech.com]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 31. bio-rad.com [bio-rad.com]

(Rac)-Finerenone: A Deep Dive into its Transcriptional and Co-factor Modulation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(Rac)-Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the therapeutic landscape of cardiorenal diseases.[1][2] Its unique chemical structure and mechanism of action distinguish it from traditional steroidal MR antagonists like spironolactone and eplerenone, offering a more targeted approach with a potentially improved safety profile.[1][3] This technical guide provides an in-depth exploration of Finerenone's effects on gene transcription and co-factor recruitment, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. Finerenone's distinct pharmacological properties, including its ability to inhibit MR signaling at multiple levels, contribute to its potent anti-inflammatory and anti-fibrotic effects.[4][5]

Mechanism of Action: Modulating the Mineralocorticoid Receptor Signaling Pathway

The mineralocorticoid receptor is a ligand-activated transcription factor that, upon binding to aldosterone, undergoes a conformational change, translocates to the nucleus, and recruits co-activators to regulate the transcription of target genes.[1][6] Overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases, leading to inflammation, fibrosis, and organ damage.[7]

Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the MR.[3] Unlike steroidal MRAs, Finerenone's bulky dihydronaphthyridine core structure leads to a unique binding mode that induces a distinct conformational change in the MR.[1][8] This altered conformation prevents the recruitment of essential transcriptional co-regulators, such as steroid receptor coactivator-1 (SRC-1), thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes.[1][9] Notably, Finerenone can inhibit the recruitment of co-factors even in the absence of aldosterone, a characteristic that distinguishes it from steroidal MRAs which can act as partial agonists.[4]

Signaling Pathway Diagram

Caption: Finerenone's mechanism of action on the Mineralocorticoid Receptor signaling pathway.

Effects on Gene Transcription

Finerenone has been shown to modulate the transcription of a distinct set of genes compared to steroidal MRAs.[4] Its action leads to the suppression of genes involved in inflammation and fibrosis.

Downregulated Genes

Studies have demonstrated that Finerenone significantly suppresses the transcription of aldosterone-induced genes.[4] Furthermore, it is more effective in antagonizing the expression of inflammatory genes compared to spironolactone.[4] In preclinical models, Finerenone treatment has been shown to down-regulate the expression of genes related to renal hypertrophy, proteinuria, and renal inflammation.[5][9]

| Gene Category | Specific Genes Downregulated by Finerenone | Reference |

| Aldosterone-Induced Genes | DUSP1, HHIP, IP6K3, USP2 | [4] |

| Pro-inflammatory Genes | IL6, CCL7, CXCL8, IL11 | [4][10] |

| Pro-fibrotic Markers | PAI-1 (SERPINE1), Collagen Type I α 1 chain (COL1A1), Tenascin-X (TNX) | [7][11][12] |

Co-factor Recruitment Modulation

A key differentiator in Finerenone's mechanism is its pronounced ability to inhibit the recruitment of transcriptional co-factors to the MR.[4][13] This selective modulation of MR co-factor interaction is considered the molecular basis for its potent anti-fibrotic activity.[12] Finerenone demonstrates inverse agonism in MR transcriptional co-factor binding assays, indicating it actively promotes a receptor conformation that is unfavorable for co-activator binding.[9][12]

Quantitative Data Summary

The following table summarizes the available quantitative data comparing Finerenone to other MRAs. It is important to note that IC50 values can vary between different studies due to variations in assay methodology.[14]

| Parameter | Finerenone | Eplerenone | Spironolactone | Reference |

| MR Binding Affinity | Stronger than Eplerenone | - | - | [3][15][16] |

| MR Selectivity | Higher than Spironolactone | - | - | [3][15][16] |

| Potency at MR | Similar to Spironolactone, greater than Eplerenone | Up to 40-fold less potent than Spironolactone | - | [14] |

Experimental Protocols

Understanding the methodologies used to elucidate Finerenone's mechanism of action is crucial for researchers in this field. Below are detailed protocols for key experiments.

Reporter Gene Assay

A reporter gene assay is a fundamental tool to quantify the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Objective: To measure the antagonistic effect of Finerenone on MR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then co-transfected with two plasmids: one expressing the full-length human mineralocorticoid receptor and another containing a luciferase reporter gene under the control of a promoter with multiple hormone response elements (HREs). A third plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.

-

Compound Treatment: After transfection, cells are treated with a constant concentration of aldosterone to activate the MR, along with varying concentrations of Finerenone or a vehicle control.

-

Luciferase Activity Measurement: Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

Data Analysis: The inhibitory concentration (IC50) value for Finerenone is calculated by plotting the normalized luciferase activity against the log of the Finerenone concentration and fitting the data to a dose-response curve.

Caption: Workflow for a reporter gene assay to assess Finerenone's MR antagonism.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the in-vivo association of specific proteins with particular DNA regions.

Objective: To investigate whether Finerenone inhibits the recruitment of the MR and its co-activators to the promoter regions of target genes.

Methodology:

-

Cross-linking: Cells (e.g., human kidney cells) are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., MR or a co-activator like SRC-1). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known MR target genes. A decrease in the amount of immunoprecipitated DNA in Finerenone-treated cells compared to control cells indicates reduced binding of the protein of interest to the target gene promoter.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.

Objective: To determine if Finerenone disrupts the interaction between the MR and its transcriptional co-activators.

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody targeting the "bait" protein (e.g., MR).

-

Complex Capture: Protein A/G beads are added to capture the antibody-bait protein complex, along with any interacting "prey" proteins (e.g., SRC-1).

-

Washing: The beads are washed to remove non-specific proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and then separated by SDS-PAGE. The presence of the prey protein is detected by Western blotting using an antibody specific to that protein. A reduced amount of the co-immunoprecipitated co-activator in the presence of Finerenone would indicate that the drug disrupts the MR-co-activator interaction.

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay.

Conclusion

This compound's distinct molecular mechanism, characterized by its unique binding to the mineralocorticoid receptor and subsequent modulation of co-factor recruitment and gene transcription, underpins its potent anti-inflammatory and anti-fibrotic effects. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the current understanding of Finerenone's action at the molecular level. The detailed experimental protocols and visual diagrams serve as a valuable resource for further investigation into the therapeutic potential of this novel non-steroidal MR antagonist.

References

- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 2. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 5. Frontiers | Cardiovascular-renal protective effect and molecular mechanism of finerenone in type 2 diabetic mellitus [frontiersin.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Nonsteroidal Mineralocorticoid Receptor Antagonism by Finerenone—Translational Aspects and Clinical Perspectives across Multiple Organ Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cardiovascular-renal protective effect and molecular mechanism of finerenone in type 2 diabetic mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonistic effects of finerenone and spironolactone on the aldosterone-regulated transcriptome of human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective Mineralocorticoid Receptor Cofactor Modulation as Molecular Basis for Finerenone's Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. droracle.ai [droracle.ai]

- 16. A randomized controlled study of finerenone vs. eplerenone in patients with worsening chronic heart failure and diabetes mellitus and/or chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for (Rac)-Finerenone's Anti-inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant cardiorenal protective effects in clinical trials.[1][2] A substantial body of preclinical evidence elucidates the potent anti-inflammatory properties that underpin its therapeutic benefits. This technical guide provides an in-depth overview of the preclinical studies that have characterized the anti-inflammatory actions of (Rac)-Finerenone, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Anti-inflammatory Action

Finerenone exerts its anti-inflammatory effects primarily by antagonizing the mineralocorticoid receptor. Overactivation of the MR by aldosterone or other agonists leads to the transcription of pro-inflammatory and pro-fibrotic genes.[3][4] Finerenone, through its unique chemical structure, binds to the MR and induces a specific conformational change that prevents the recruitment of transcriptional co-activators, thereby inhibiting the expression of genes involved in inflammation.[3] This mechanism contrasts with steroidal MRAs, potentially contributing to Finerenone's distinct pharmacological profile.[3]

Key signaling pathways implicated in the anti-inflammatory action of Finerenone include the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1) signaling cascades, which are central regulators of the inflammatory response.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 4. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing (Rac)-Finerenone Potency Using In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Finerenone is a novel, non-steroidal, selective antagonist of the mineralocorticoid receptor (MR).[1] Its unique chemical structure and mechanism of action differentiate it from traditional steroidal MR antagonists like spironolactone and eplerenone, offering a promising therapeutic option for cardiorenal diseases.[1][2][3][4] Finerenone has demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical studies.[5] This document provides detailed application notes and protocols for assessing the in vitro potency of this compound using common cell-based assays.

Finerenone exerts its effects by binding to the MR, which prevents the receptor from binding to its coactivators, thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes.[6] In vitro studies have shown that finerenone delays the aldosterone-induced nuclear translocation of the MR.[6]

Data Presentation: Quantitative Analysis of Finerenone Potency

The potency of Finerenone has been quantified in various in vitro assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating its antagonistic activity.

| Assay Type | Cell Line | Ligand/Stimulus | Parameter Measured | This compound IC50 | Reference |

| Cell-Free Ligand Binding Assay | - | Aldosterone | MR Binding | 18 nM | [3][7][8] |

| MR Reporter Gene Assay | HEK293T | Aldosterone | Luciferase Activity | 58 ± 9 nM | [6] |

Experimental Protocols

Mineralocorticoid Receptor (MR) Reporter Gene Assay

This assay quantitatively measures the ability of Finerenone to inhibit the aldosterone-induced transcriptional activity of the MR in a cellular context.

Principle: HEK293T cells are transiently co-transfected with an expression vector for the human mineralocorticoid receptor (hMR) and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter (e.g., mouse mammary tumor virus, MMTV). In the presence of aldosterone, the activated MR binds to the promoter and drives the expression of luciferase. Finerenone, as an MR antagonist, will compete with aldosterone and inhibit luciferase expression in a dose-dependent manner.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or similar transfection reagent

-

hMR expression vector

-

MMTV-luciferase reporter vector

-

Aldosterone

-

This compound

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% charcoal-stripped FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM I according to the manufacturer's instructions. A typical ratio would be 100 ng of hMR expression vector and 100 ng of MMTV-luciferase reporter vector per well.

-

Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM.

-

Prepare a solution of aldosterone in DMEM at a concentration that induces a submaximal response (e.g., EC80, which is typically around 140 pM).

-

Aspirate the medium from the cells and add the Finerenone dilutions to the wells.

-

Immediately add the aldosterone solution to all wells except for the vehicle control.

-

Incubate the plate for 22-24 hours at 37°C.

-

-

Luciferase Assay:

-

Aspirate the medium and wash the cells with PBS.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Finerenone concentration relative to the aldosterone-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the Finerenone concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Aldosterone-Induced Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the ability of Finerenone to inhibit the proliferative effect of aldosterone on vascular smooth muscle cells (SMCs).

Principle: Aldosterone can induce the proliferation of SMCs. Finerenone's antagonistic effect on the MR is expected to block this aldosterone-induced proliferation. Cell proliferation is measured by the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

-

Human Aortic Smooth Muscle Cells (HASMCs)

-

Smooth Muscle Cell Growth Medium (SmGM)

-

Aldosterone

-

This compound

-

BrdU Cell Proliferation ELISA Kit (e.g., Sigma-Aldrich)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding and Serum Starvation:

-

Seed HASMCs in a 96-well plate at a density of 5 x 10^3 cells per well in SmGM.

-

Allow cells to adhere and grow to 50-60% confluency.

-

Serum-starve the cells for 24 hours in a serum-free medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Prepare a solution of aldosterone in a serum-free medium at a concentration known to induce proliferation (e.g., 10 nM).

-

Pre-incubate the cells with the Finerenone dilutions for 30 minutes.

-

Add the aldosterone solution to the wells and incubate for 24 hours.

-

-

BrdU Labeling:

-

Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.

-

-

Immunoassay:

-

Fix the cells, denature the DNA, and perform the immunoassay for BrdU incorporation according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of BrdU incorporation for each Finerenone concentration relative to the aldosterone-stimulated control.

-

Determine the IC50 value as described for the reporter gene assay.

-

Aldosterone-Induced Endothelial Cell Apoptosis Assay (Caspase 3/7 Activity)

This assay evaluates the protective effect of Finerenone against aldosterone-induced apoptosis in endothelial cells.

Principle: Aldosterone can induce apoptosis in endothelial cells, a process that can be inhibited by MR antagonists. Apoptosis is quantified by measuring the activity of caspase-3 and caspase-7, key executioner caspases.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Aldosterone

-

This compound

-

Caspase-Glo® 3/7 Assay System (e.g., Promega)

-

96-well white-walled tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding and Serum Starvation:

-

Seed HUVECs in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in EGM.

-

Once confluent, serum-starve the cells for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Prepare a solution of aldosterone in a serum-free medium at a concentration known to induce apoptosis (e.g., 10 nM).

-

Pre-incubate the cells with the Finerenone dilutions for 30 minutes.

-

Add the aldosterone solution to the wells and incubate for 24 hours.

-

-

Caspase Activity Measurement:

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of caspase 3/7 activity for each Finerenone concentration relative to the aldosterone-stimulated control.

-

Determine the IC50 value as described previously.

-

Visualizations

Finerenone's Mechanism of Action at the Mineralocorticoid Receptor

Caption: Finerenone's mechanism of action on the MR signaling pathway.

Experimental Workflow for MR Reporter Gene Assay

References

- 1. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

Topic: High-Throughput Screening Assays for Novel MRAs using (Rac)-Finerenone

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

The mineralocorticoid receptor (MR) is a crucial regulator of water and electrolyte balance and is implicated in the pathophysiology of cardiorenal diseases. The discovery of non-steroidal mineralocorticoid receptor antagonists (MRAs) like Finerenone has highlighted a path toward more selective therapies with improved side-effect profiles compared to traditional steroidal MRAs. High-throughput screening (HTS) is the cornerstone of identifying such novel compounds.[1] This document provides detailed protocols for a cell-based reporter gene assay, a primary HTS methodology for discovering novel MRA candidates. It outlines the use of (Rac)-Finerenone as a key reference compound and presents the necessary workflows, data analysis techniques, and quality control metrics essential for a successful screening campaign.

Introduction: The Mineralocorticoid Receptor as a Therapeutic Target

The mineralocorticoid receptor (MR, or NR3C2) is a ligand-activated transcription factor in the nuclear receptor superfamily.[2][3] Its activation by the hormone aldosterone triggers a signaling cascade that upregulates genes involved in sodium and water retention.[4] Overactivation of this pathway is linked to inflammation, fibrosis, and tissue damage in the heart and kidneys.[5][6]

Finerenone is a potent, selective, non-steroidal MRA that was identified through extensive HTS campaigns.[5][7] Unlike steroidal MRAs such as spironolactone and eplerenone, Finerenone possesses a unique chemical structure and a "bulky" binding mechanism that effectively inhibits the recruitment of transcriptional cofactors to the MR.[8][9] It is typically prepared as a racemic mixture, from which the active (S)-enantiomer is isolated.[10] In a primary screening context, this compound serves as an ideal positive control and reference antagonist.

MR Signaling Pathway & Mechanism of Antagonism

The canonical MR signaling pathway begins with the binding of an agonist like aldosterone to the cytoplasmic MR, which is complexed with heat shock proteins (HSPs).[3][11] Ligand binding induces a conformational change, leading to HSP dissociation and the translocation of the MR into the nucleus. Inside the nucleus, the receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs), recruiting co-activators to initiate the transcription of target genes.[4][11][12] MRAs physically block the ligand-binding domain, preventing this cascade.

High-Throughput Screening Workflow

A typical HTS campaign for novel MRAs follows a structured, multi-stage process designed for efficiency and accuracy. The workflow begins with assay miniaturization and validation, proceeds through a large-scale primary screen, and concludes with hit confirmation and characterization.

Protocol: Cell-Based Reporter Gene Assay for MRA Discovery

This protocol describes a homogeneous, antagonist-mode assay using a stable cell line co-expressing the human mineralocorticoid receptor and a luciferase reporter gene under the control of an MR-responsive promoter.

Materials and Reagents

-

Cells: Human MR Reporter Assay Cell Line (e.g., INDIGO Biosciences, Cat# IB00501).

-

Agonist: Aldosterone (e.g., Sigma-Aldrich, Cat# A9477).

-

Reference Antagonist: this compound.

-

Assay Plates: 384-well, white, solid-bottom, sterile, cell culture-treated plates.

-

Cell Culture Medium: As recommended by the cell line provider.

-

Compound Dilution Medium: As recommended by the cell line provider.

-

Luciferase Detection Reagent: Dual-Glo® or ONE-Glo™ Luciferase Assay System (Promega).

-

Instrumentation: Multimode microplate reader with luminescence detection capability.

Assay Procedure

-

Cell Preparation:

-

Culture the MR reporter cells according to the supplier's instructions.

-

On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed culture medium to the recommended density for plating (e.g., 20,000 cells/well in 20 µL).

-

-

Compound Plating:

-

Prepare serial dilutions of test compounds and this compound in compound dilution medium. The final DMSO concentration should not exceed 0.5%.

-

Using an automated liquid handler, dispense 200 nL of compound solutions into the appropriate wells of the 384-well assay plate.

-

Plate Layout Controls:

-

Negative Control (0% Inhibition): Wells containing only DMSO.

-

Positive Control (100% Inhibition): Wells containing a high concentration of this compound (e.g., 10 µM).

-

Reference Control: Wells with a serial dilution of this compound for IC50 determination.

-

-

-

Agonist and Cell Addition:

-

Prepare a working solution of Aldosterone in culture medium at 2x the final EC80 concentration (the concentration that gives 80% of the maximal signal, determined during assay development).

-

Dispense 10 µL of the cell suspension into all wells of the assay plate.

-

Immediately add 10 µL of the 2x Aldosterone solution to all wells except for the "no agonist" background controls (which receive 10 µL of medium instead).

-

The final volume in each well should be 20 µL.

-

-

Incubation:

-

Seal the plates and incubate for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Signal Detection:

-

Equilibrate the assay plates and the luciferase detection reagent to room temperature.

-

Add 20 µL of the luciferase reagent to each well.

-

Incubate for 10-20 minutes at room temperature, protected from light.

-

Measure the luminescence signal using a microplate reader.

-

Data Analysis

-

Percent Inhibition Calculation: The activity of test compounds is calculated as percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_positive_control] / [RLU_negative_control - RLU_positive_control])

-

RLU = Relative Luminescence Units

-

-

IC₅₀ Determination: For hit confirmation, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Assay Quality Control (Z'-Factor): The Z'-factor is calculated to assess the quality and robustness of the HTS assay.[13] Z' = 1 - (3 * [SD_negative_control + SD_positive_control]) / |Mean_negative_control - Mean_positive_control|

-

A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[13]

-

Data Presentation

Quantitative data is essential for comparing the potency and characteristics of different MRAs. Finerenone demonstrates high potency across various agonists.[1]

Table 1: Characteristics of Common Mineralocorticoid Receptor Antagonists

| Feature | Finerenone | Eplerenone | Spironolactone |

| Structure | Non-steroidal[14] | Steroidal | Steroidal |

| Selectivity for MR | Very High (>500x vs other steroid receptors)[1] | High | Low (binds to androgen & progesterone receptors)[15] |

| Binding Mechanism | Bulky Antagonist, Blocks Co-factor Recruitment[8][9] | Conventional Antagonist | Conventional Antagonist |

| Metabolites | Inactive | Inactive | Active |

Table 2: Comparative Potency (IC₅₀) of MRAs in a Cell-Based Transactivation Assay[1]

| Agonist (Concentration) | Finerenone IC₅₀ (nM) | Eplerenone IC₅₀ (nM) | Spironolactone IC₅₀ (nM) |

| Aldosterone (1 nM) | 18 | 26 | 24 |

| Cortisol (10 nM) | 79 | 129 | 108 |

| Corticosterone (1 nM) | 21 | 35 | 24 |

| DOCA (10 nM) | 37 | 78 | 46 |

| (Data adapted from a functional cell-based assay using CHO-K1 cells expressing the MR ligand-binding domain)[1] |

Table 3: Typical HTS Assay Performance Parameters

| Parameter | Typical Value | Status |

| Z'-Factor | > 0.5 | Excellent |

| Signal-to-Background | > 5 | Good |

| Signal-to-Noise | > 10 | Good |

| Compound Hit Rate | 0.1 - 1.0% | Typical |

Conclusion

The cell-based reporter gene assay is a robust and reliable platform for the high-throughput screening and discovery of novel mineralocorticoid receptor antagonists. Its physiological relevance allows for the identification of functionally active compounds in a cellular context.[16][17] The use of this compound as a potent and selective non-steroidal reference compound provides a critical benchmark for these screening efforts, facilitating the identification of next-generation MRAs with the potential for improved therapeutic outcomes in patients with chronic kidney and cardiovascular diseases.[7][18]

References

- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. vasista.co.in [vasista.co.in]

- 6. Finerenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 14. go.drugbank.com [go.drugbank.com]

- 15. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 17. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Chiral Separation of Finerenone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor antagonist, is a chiral molecule approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] The pharmacological activity of Finerenone is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive.[3][4] Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of Finerenone enantiomers is of paramount importance for quality control, pharmacokinetic studies, and regulatory compliance.

This document provides detailed application notes and protocols for the chiral separation of Finerenone enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on recently published and validated techniques, offering reliable approaches for researchers in the pharmaceutical field.

Analytical Techniques for Chiral Separation

Several chromatographic techniques have been successfully employed for the chiral separation of Finerenone and related dihydropyridine compounds, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[5][6][7][8] Polysaccharide-based chiral stationary phases (CSPs) are commonly utilized for the enantioseparation of these compounds.[5][9][10]

High-Performance Liquid Chromatography (HPLC) Method

A recently developed and validated HPLC method provides excellent baseline resolution for the simultaneous determination of Finerenone and its enantiomer.[11] This method, developed using an Analytical Quality by Design (AQbD) approach, ensures robustness and consistent performance.[11]

Quantitative Data Summary

The following table summarizes the key chromatographic parameters and performance data for the validated HPLC method for the chiral separation of Finerenone enantiomers.[11]

| Parameter | Value |

| Chromatographic Column | CHIRALPAK AD-H |

| Mobile Phase | n-hexane: ethanol (62:38, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Resolution (Rₛ) | 3.5 |

| Analysis Time | < 10 min |

| Limit of Quantification (LOQ) - Finerenone | 340 µg/mL |

| Limit of Quantification (LOQ) - 4R enantiomer | 0.40 µg/mL |

Experimental Protocol: HPLC Chiral Separation of Finerenone

This protocol outlines the step-by-step procedure for the chiral separation of Finerenone enantiomers based on the validated HPLC method.[11]

1. Materials and Reagents:

-

Finerenone reference standard (racemic mixture and individual enantiomers, if available)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

-

Deionized water (for cleaning)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic pump

-

Autosampler

-

Column thermostat

-

UV-Vis detector

-

3. Chromatographic Conditions:

-

Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Isocratic mixture of n-hexane and ethanol in a 62:38 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Prepare a stock solution of racemic Finerenone in methanol at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to achieve a working concentration suitable for analysis (e.g., 10 µg/mL).

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a standard solution of racemic Finerenone to verify system suitability parameters.

-

The resolution (Rₛ) between the two enantiomer peaks should be ≥ 1.5.

6. Analysis:

-

Inject the prepared sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

7. Data Processing:

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers of Finerenone based on their retention times (if known from individual standards) or elution order.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for HPLC Chiral Separation of Finerenone Enantiomers

Caption: Workflow for the HPLC-based chiral separation of Finerenone enantiomers.

Alternative and Complementary Techniques

While the presented HPLC method is robust and validated, other techniques can also be valuable for the chiral separation of Finerenone.

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[5][9] Chiral stationary phases like Chiralpak AD, AS, OJ, and OD have been used for the chiral analysis of Finerenone's precursors, indicating their potential applicability for the final compound.[5][6] Method development in SFC typically involves screening different columns and modifier concentrations.[5]

-

Diastereomeric Salt Formation: Chiral resolution can also be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in their physical properties, such as solubility.[3][4] Studies have shown that d-tartaric acid derivatives can be effective resolving agents for Finerenone.[3][4]

Method Development and Optimization Strategies

For developing a new chiral separation method or optimizing an existing one, a systematic approach is recommended.

Caption: General workflow for chiral separation method development and validation.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive guide for the chiral separation of Finerenone enantiomers. The validated HPLC method using a CHIRALPAK AD-H column offers a reliable and robust solution for routine analysis and quality control.[11] Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and analytical requirements. The provided workflows offer a structured approach to both routine analysis and method development for this critical pharmaceutical compound.

References

- 1. Finerenone | C21H22N4O3 | CID 60150535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Finerenone | 1050477-31-0 | >98% [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

- 5. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Robust HPLC Method for the Simultaneous Determination of Finerenone and Its Enantiomer Using AQbD - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Mineralocorticoid Receptor Activation using (Rac)-Finerenone Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mineralocorticoid Receptor (MR), a member of the nuclear receptor superfamily, plays a critical role in regulating electrolyte balance and blood pressure. However, overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases, promoting inflammation, fibrosis, and tissue damage. (Rac)-Finerenone is a novel, non-steroidal, selective MR antagonist that has demonstrated significant cardiorenal protective effects.[1][2] Unlike steroidal MR antagonists, Finerenone's unique chemical structure and binding mode result in a distinct pharmacological profile.[1][3]

A key step in MR activation is its translocation from the cytoplasm to the nucleus upon binding to its agonist, aldosterone.[4][5] In the nucleus, the activated MR binds to hormone response elements on DNA, recruiting co-activators and initiating the transcription of target genes. Finerenone exerts its antagonistic effects by efficiently blocking this aldosterone-induced nuclear import of the MR.[3][6] This application note provides a detailed immunohistochemistry (IHC) protocol to visualize and quantify the activation state of the MR by assessing its subcellular localization in response to aldosterone and the inhibitory effect of this compound.

Mineralocorticoid Receptor Signaling Pathway

The diagram below illustrates the classical signaling pathway of the Mineralocorticoid Receptor and the mechanism of action of Finerenone. In the absence of a ligand, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of the agonist aldosterone, the HSPs dissociate, and the MR-aldosterone complex translocates to the nucleus. Inside the nucleus, it binds to Mineralocorticoid Response Elements (MREs) on the DNA, leading to the transcription of target genes that can contribute to inflammation and fibrosis. Finerenone, as an antagonist, binds to the MR and prevents this nuclear translocation, thereby inhibiting the downstream signaling cascade.

Data Presentation: Effect of Finerenone on MR Nuclear Translocation

The following table summarizes quantitative data from a study assessing the effect of Finerenone on the subcellular distribution of the Mineralocorticoid Receptor.[3][6] The data is presented as the ratio of the average nuclear intensity to the average cytoplasmic intensity (NI/CI) of MR staining, a direct measure of its nuclear translocation and activation. An increase in the NI/CI ratio indicates a shift of the MR from the cytoplasm to the nucleus.

| Treatment Condition (1 hour) | Nuclear/Cytoplasmic Intensity Ratio (NI/CI) | Interpretation |

| Vehicle (Control) | ~1.0 | Predominantly cytoplasmic localization |

| Aldosterone (10⁻⁸ M) | ~2.5 | Significant nuclear translocation (Activation) |

| Finerenone (10⁻⁶ M) | ~1.2 | No significant nuclear translocation |

| Aldosterone (10⁻⁸ M) + Finerenone (10⁻⁶ M) | ~1.5 | Inhibition of aldosterone-induced nuclear translocation |

Data is adapted from automated quantification of MR subcellular distribution.[3][6] The values are illustrative of the reported effects.

Experimental Workflow

The workflow for assessing MR activation via immunohistochemistry involves several key stages, from tissue preparation to image analysis and quantification. This systematic process ensures reproducible and reliable results.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical detection of Mineralocorticoid Receptor activation in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

-

Primary Antibody: Mouse monoclonal anti-Mineralocorticoid Receptor antibody (e.g., Clone H10E4C9F).

-

Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Dehydration Reagents: Graded ethanol series (50%, 70%, 95%, 100%).

-

Clearing Agent: Xylene.

-

Embedding Medium: Paraffin wax.

-

Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.

-

Peroxidase Block: 3% Hydrogen Peroxide in methanol.

-

Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 5% Normal Goat Serum in PBST.

-

Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit.

-

Counterstain: Hematoxylin.

-

Mounting Medium: Permanent mounting medium.

-

Equipment: Microtome, water bath, slide warmer, humidified chamber, microscope.

Protocol for FFPE Tissue Sections

1. Tissue Fixation and Processing [7] a. Immediately fix freshly dissected tissue (less than 5mm thick) in 4% PFA for 18-24 hours at 4°C. b. Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%) for 1-2 hours at each concentration. c. Clear the tissue in two changes of xylene for 1 hour each. d. Infiltrate and embed the tissue in paraffin wax.

2. Sectioning [7] a. Cut 5-8 µm thick sections from the paraffin block using a microtome. b. Float the sections in a 40-45°C water bath. c. Mount the sections onto positively charged glass slides. d. Dry the slides overnight at 37°C or on a slide warmer.

3. Deparaffinization and Rehydration [8] a. Immerse slides in two changes of xylene for 10 minutes each. b. Rehydrate the sections by immersing them in a graded series of ethanol:

- 100% ethanol: 2 changes, 5 minutes each.

- 95% ethanol: 1 change, 3 minutes.

- 70% ethanol: 1 change, 3 minutes. c. Rinse thoroughly in distilled water.

4. Antigen Retrieval [7] a. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the solution to 95-100°C and maintain for 10-20 minutes. Do not allow the solution to boil. c. Allow the slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides with PBST (2 changes, 5 minutes each).

5. Immunohistochemical Staining [8] a. Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with PBST (2 changes, 5 minutes each). c. Blocking: Incubate sections with 5% Normal Goat Serum in PBST for 1 hour at room temperature in a humidified chamber to block non-specific binding. d. Primary Antibody Incubation: Drain the blocking solution (do not rinse) and incubate the sections with the anti-MR primary antibody (diluted in blocking buffer as per manufacturer's instructions, e.g., 1:100) overnight at 4°C in a humidified chamber. e. Washing: Rinse slides with PBST (3 changes, 5 minutes each). f. Secondary Antibody Incubation: Incubate sections with HRP-conjugated goat anti-mouse secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. g. Washing: Rinse slides with PBST (3 changes, 5 minutes each).

6. Detection and Visualization [7] a. Chromogen Development: Apply DAB substrate solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope. b. Stop Reaction: Immerse the slides in distilled water to stop the reaction. c. Counterstaining: Counterstain the sections with Hematoxylin for 1-2 minutes. d. Bluing: Rinse the slides in running tap water for 5-10 minutes until the nuclei turn blue.

7. Dehydration and Mounting [7] a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear the sections in two changes of xylene. c. Apply a coverslip using a permanent mounting medium.

Quantitative Image Analysis

-

Image Acquisition: Capture high-resolution images of the stained tissue sections using a brightfield microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples.

-

Image Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining intensity in the nucleus and cytoplasm. a. Define regions of interest (ROIs) for individual cells. b. Use the hematoxylin stain to segment the nuclear compartment from the cytoplasmic compartment. c. Measure the mean intensity of the DAB signal (brown stain) within the nuclear and cytoplasmic compartments for each cell. d. Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell. e. Compare the average N/C ratios between different treatment groups (e.g., control, aldosterone, aldosterone + Finerenone) to determine the extent of MR nuclear translocation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Staining | Primary antibody not effective | Use a validated antibody for IHC; check antibody concentration and incubation time. |

| Antigen retrieval insufficient | Optimize antigen retrieval time and temperature; try a different pH buffer. | |

| Over-fixation of tissue | Reduce fixation time; ensure fixative is fresh. | |

| High Background | Non-specific antibody binding | Increase blocking time; use serum from the same species as the secondary antibody. |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |

| Non-specific Staining | Primary or secondary antibody concentration too high | Titrate antibodies to find the optimal dilution. |

| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. |

By following this detailed protocol, researchers can effectively visualize and quantify the activation of the Mineralocorticoid Receptor and investigate the inhibitory effects of compounds like this compound, providing valuable insights for drug development and disease research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Demonstration of nuclear translocation of the mineralocorticoid receptor (MR) using an anti-MR antibody and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 8. bosterbio.com [bosterbio.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing (Rac)-Finerenone Dosage for Rodent Models of Kidney Disease

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Finerenone in rodent models of kidney disease.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Finerenone for rodent models of kidney disease?

A1: The most commonly reported effective dose of Finerenone in various rodent models of kidney disease is 10 mg/kg/day.[1][2] However, doses ranging from 2.5 mg/kg/day to 10 mg/kg/day have shown efficacy depending on the specific model and experimental goals.[3] A pilot study to determine the optimal dose for your specific model and experimental conditions is recommended.

Q2: What is the most common route of administration for Finerenone in rodents?

A2: Oral gavage is the most frequently used method for administering Finerenone in published studies.[2][4] Administration in medicated feed is another viable option that can reduce animal stress associated with repeated gavage.[5][6][7]

Q3: How should Finerenone be prepared for oral administration?

A3: Finerenone is typically formulated as a suspension for oral gavage. A common vehicle is a mixture of 10% ethanol, 40% polyethylene glycol 400 (PEG400), and 50% water.[4] It is crucial to ensure the suspension is homogenous before each administration.

Q4: What are the expected therapeutic effects of Finerenone in rodent models of kidney disease?

A4: Finerenone is a non-steroidal mineralocorticoid receptor (MR) antagonist.[8] Its therapeutic effects in kidney disease models include reduction of albuminuria, prevention of glomerulosclerosis and tubulointerstitial fibrosis, and suppression of inflammation.[8][9]

Q5: What are the key signaling pathways affected by Finerenone?

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High variability in experimental results | Inconsistent drug administration, animal stress, improper vehicle preparation. | Ensure accurate and consistent dosing with a well-homogenized suspension. Consider administration in feed to minimize handling stress. Validate vehicle preparation protocol. |

| Signs of animal distress after oral gavage (e.g., coughing, respiratory issues) | Improper gavage technique leading to aspiration. Stress from the procedure. | Review and refine oral gavage technique to prevent accidental administration into the lungs.[12] Consider using a less stressful administration method like medicated feed. A novel technique of coating the gavage needle with sucrose has been shown to reduce stress in mice.[13] |

| Precipitation of Finerenone in the dosing solution | Poor solubility of the compound in the chosen vehicle. | Ensure the vehicle components are of high quality and mixed in the correct proportions. Sonication of the suspension before administration can help ensure homogeneity. If precipitation persists, reformulation with alternative excipients may be necessary. |

| No significant therapeutic effect observed | Insufficient dosage, short treatment duration, inappropriate animal model. | Consider a dose-escalation study to determine the optimal therapeutic dose for your model. Extend the treatment duration, as anti-fibrotic effects may take time to become apparent. Ensure the chosen animal model is appropriate for studying the effects of MR antagonism. |

| Elevated serum potassium levels (Hyperkalemia) | Finerenone's mechanism of action can lead to potassium retention. | Although Finerenone has a lower risk of hyperkalemia compared to steroidal MRAs, it is still a potential side effect.[14] Monitor serum potassium levels regularly throughout the study. If hyperkalemia occurs, consider reducing the dose. |

Data Summary Tables

Table 1: Summary of this compound Dosages and Administration Routes in Rodent Models of Kidney Disease

| Rodent Model | Species | Dosage | Administration Route | Key Findings | Reference |

| Diabetic Nephropathy (Streptozotocin-induced) | Rat | 10 mg/kg/day | Oral gavage | Reduced albuminuria and glomerulosclerosis. | [2] |

| Alport Syndrome (Col4a3-/-) | Mouse | 10 mg/kg/day | In feed | Suppressed interstitial inflammation and fibrosis. | [5][7][15] |

| DOCA-salt hypertensive nephropathy | Mouse | 10 mg/kg/day | Oral gavage | Reduced renal inflammation and fibrosis. | [1] |

| Subtotal nephrectomy | Mouse | 2.5 mg/kg/day | Not specified | Prevented cardiac systolic and diastolic dysfunction. | [3] |

| Oxygen-induced retinopathy (model for neovascularization) | Mouse | 5 mg/kg/day | Intraperitoneal (i.p.) | Reduced retinal neovascularization and vascular leakage. | [2] |

Table 2: Vehicle Formulations for Oral Administration of Finerenone

| Vehicle Composition | Species Used In | Reference |

| 10% Ethanol, 40% PEG400, 50% Water | Rat | [4] |

| 0.5% Methyl cellulose | Mouse | [13] |

Detailed Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy and Finerenone Treatment in Rats

-

Animal Model: Male Sprague-Dawley rats (8 weeks old).

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg in citrate buffer (pH 4.5). Control animals receive citrate buffer alone.

-

Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection. Rats with blood glucose > 250 mg/dL are considered diabetic.

-

Finerenone Preparation: Prepare a suspension of Finerenone at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg gavage volume) in a vehicle of 10% ethanol, 40% PEG400, and 50% water.